molecular formula C19H15F6NO3 B3291326 Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate CAS No. 871917-79-2

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Cat. No. B3291326
M. Wt: 419.3 g/mol
InChI Key: ICVQXOOPOAIZIA-NSHDSACASA-N
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Description

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, also known as BTMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is believed to inhibit the activity of certain enzymes by binding to their active sites. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting the activity of this enzyme, Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate can potentially be used to treat neurological disorders such as Alzheimer's disease.

Biochemical And Physiological Effects

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, it has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders. Additionally, Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is its versatility, as it can be used in a wide range of applications. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research involving Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate. One area of interest is the development of new drugs based on its ability to inhibit the activity of certain enzymes. Additionally, there is potential for the use of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate in the development of new materials and catalysts. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, as well as its potential toxicity.

Scientific Research Applications

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been investigated for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In materials science, Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been used as a building block for the synthesis of novel polymers and materials. In environmental science, Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has been studied for its potential use as a catalyst in various chemical reactions.

properties

IUPAC Name

benzyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQXOOPOAIZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118464
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

CAS RN

1363382-26-6
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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